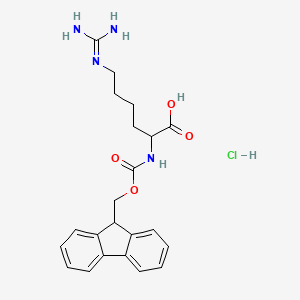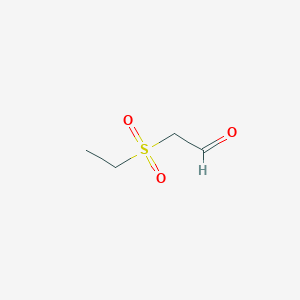
(Ethanesulfonyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethanesulfonyl)acetaldehyde is an organic compound characterized by the presence of both an aldehyde group and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Ethanesulfonyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with acetaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves the oxidative dehydrogenation of ethanol. This method is favored due to its efficiency and the availability of ethanol as a starting material. The reaction is typically catalyzed by metal oxides and conducted at elevated temperatures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
(Ethanesulfonyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfonic acid.
Reduction: Reduction reactions can convert it to ethanesulfonyl alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
The major products formed from these reactions include ethanesulfonic acid, ethanesulfonyl alcohol, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
(Ethanesulfonyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonyl-containing compounds.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a building block for various industrial processes .
Wirkmechanismus
The mechanism of action of (ethanesulfonyl)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create a wide range of products. The sulfonyl group also contributes to its chemical behavior, particularly in reactions involving oxidation and reduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetaldehyde: Lacks the sulfonyl group, making it less versatile in certain reactions.
Ethanesulfonic acid: Contains a sulfonic acid group instead of an aldehyde group, leading to different reactivity.
Methanesulfonylacetaldehyde: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties.
Uniqueness
(Ethanesulfonyl)acetaldehyde is unique due to the presence of both an aldehyde and a sulfonyl group. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups .
Eigenschaften
CAS-Nummer |
762287-49-0 |
|---|---|
Molekularformel |
C4H8O3S |
Molekulargewicht |
136.17 g/mol |
IUPAC-Name |
2-ethylsulfonylacetaldehyde |
InChI |
InChI=1S/C4H8O3S/c1-2-8(6,7)4-3-5/h3H,2,4H2,1H3 |
InChI-Schlüssel |
YCDZFILPLILCLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)

![5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12515758.png)
acetic acid](/img/structure/B12515761.png)
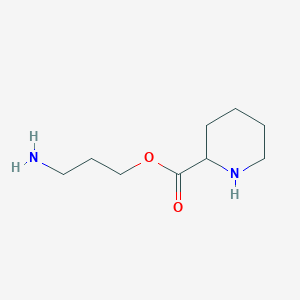
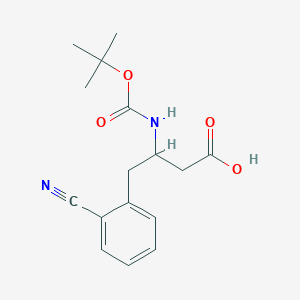
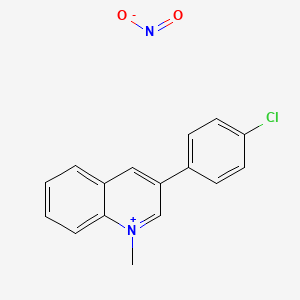


![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
